molecular formula C7H9ClN4O2 B8272722 Theobromine hydrochloride

Theobromine hydrochloride

Cat. No. B8272722
M. Wt: 216.62 g/mol
InChI Key: JOUWVJULHKPDHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04564617

Procedure details

In toluene, 7.9 g of 1-(5-bromo-n-pentyl)theobromine, 5.0 g of N-benzyhydrylpiperazine and 4 g of triethylamine are stirred under reflux for 30 hours. The subsequent treatments are carried out in the same manner as described in Example 96. The obtained crude crystal is converted to a hydrochloride according to customary procedures to obtain 4.7 g of intended 1-}5-[4-benzhydrylpiperazinyl-(1)]-n-pentyl}-theobromine hydrochloride (the yield being 40.9%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(5-bromo-n-pentyl)theobromine
Quantity
7.9 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
BrCCCCC[N:7]1[C:18](=[O:19])[C:17]2[N:15]([CH3:16])[CH:14]=[N:13][C:12]=2[N:10]([CH3:11])[C:8]1=[O:9].C(N(CC)CC)C.[ClH:27]>C1(C)C=CC=CC=1>[ClH:27].[NH:7]1[C:18](=[O:19])[C:17]2[N:15]([CH3:16])[CH:14]=[N:13][C:12]=2[N:10]([CH3:11])[C:8]1=[O:9] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
1-(5-bromo-n-pentyl)theobromine
Quantity
7.9 g
Type
reactant
Smiles
BrCCCCCN1C(=O)N(C)C=2N=CN(C)C2C1=O
Name
Quantity
4 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 hours
Duration
30 h
CUSTOM
Type
CUSTOM
Details
The obtained crude crystal

Outcomes

Product
Name
Type
product
Smiles
Cl.N1C(=O)N(C)C=2N=CN(C)C2C1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.